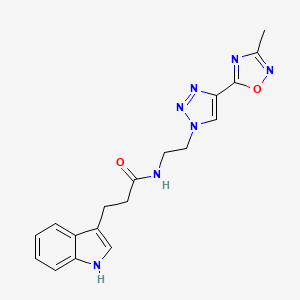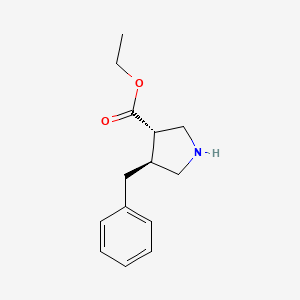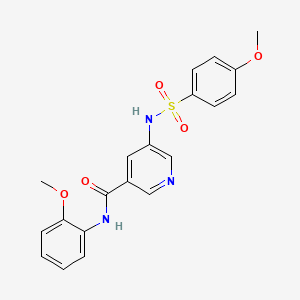![molecular formula C15H15NO2 B2366574 (4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 55606-35-4](/img/structure/B2366574.png)
(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate is a chemical compound that features a unique structure combining a methoxybenzyl group and a phenylmethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate typically involves the reaction of 4-methoxybenzyl chloride with a suitable base to form the corresponding ammoniumolate. The reaction is often carried out in a two-phase system, with the use of ultrasound to facilitate the reaction and improve efficiency. Typical reaction conditions include mild temperatures and short reaction times, often within 15 minutes .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
化学反応の分析
Types of Reactions
(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
- **4-((1-Benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues
Uniqueness
(4-methoxybenzyl)[(Z)-phenylmethylidene]ammoniumolate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry, where its reactivity and interactions with other molecules can be leveraged for desired outcomes.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-phenylmethanimine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-15-9-7-14(8-10-15)12-16(17)11-13-5-3-2-4-6-13/h2-11H,12H2,1H3/b16-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDFNVKRUJJILL-WJDWOHSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C[N+](=CC2=CC=CC=C2)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C/[N+](=C/C2=CC=CC=C2)/[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
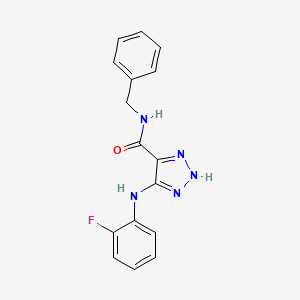

![N-(3-acetylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2366498.png)
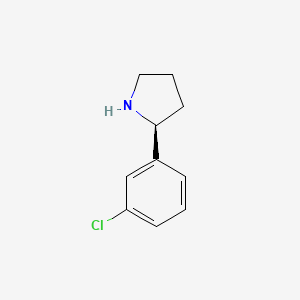
![4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2366500.png)
![N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2366501.png)
![{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine](/img/structure/B2366502.png)



